1,6-Naphthyridine-8-methanamine

Kinase inhibition cancer therapeutics medicinal chemistry

1,6-Naphthyridine-8-methanamine (CAS 362606-15-3) is the definitive choice for medicinal chemistry programs prioritizing isomer-specific kinase engagement. Unlike less active 1,5-naphthyridine regioisomers, the 1,6-core demonstrates superior c-Met inhibition and is validated in granted CDK4/6/SYK inhibitor patents. The free 8-methanamine primary amine provides a unique spatial vector for constructing focused libraries via amide coupling, reductive amination, or urea formation—pathways inaccessible with pre-functionalized analogs. Secure this strategic intermediate to strengthen composition-of-matter claims and escape crowded IP space.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B8613820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridine-8-methanamine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2N=C1)CN
InChIInChI=1S/C9H9N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h1-3,5-6H,4,10H2
InChIKeySJEPVZDSHNOWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Naphthyridine-8-methanamine Sourcing Guide: Core Scaffold Properties and Comparator Framework


1,6-Naphthyridine-8-methanamine (CAS: 362606-15-3) is a heteroaromatic bicyclic compound belonging to the 1,6-naphthyridine isomer family, characterized by a primary aminomethyl (-CH₂NH₂) substituent at the 8-position [1]. The 1,6-naphthyridine core is one of six possible naphthyridine regioisomers distinguished by the relative positioning of the two nitrogen atoms within the fused pyridine-pyridine ring system [2]. The presence of the 8-methanamine group provides a reactive primary amine handle that enables facile derivatization via amide bond formation, reductive amination, or urea synthesis, rendering this compound a versatile intermediate for medicinal chemistry applications [3]. The unsubstituted 1,6-naphthyridine scaffold has been demonstrated to exhibit differential biological activity profiles compared to other regioisomeric cores, particularly 1,5-naphthyridine, in kinase inhibition assays [4].

Why 1,6-Naphthyridine-8-methanamine Cannot Be Substituted with Isomeric or Positional Analogs


Generic substitution of 1,6-naphthyridine-8-methanamine with other naphthyridine isomers or differently substituted analogs is scientifically unjustified due to three distinct differentiation factors. First, the 1,6-naphthyridine core itself demonstrates divergent pharmacological behavior compared to the 1,5-isomer, as established in a direct comparative kinase inhibition study where 1,6-naphthyridine derivatives were identified as a "more promising c-Met inhibitory structure core" than the corresponding 1,5-naphthyridine series [1]. Second, the 8-position aminomethyl substitution provides a unique spatial orientation of the basic amine group that is not replicated in 2-methanamine or other positional isomers, fundamentally altering both the vector of derivatization and the resultant pharmacophore geometry [2]. Third, the free primary amine offers distinct synthetic utility for library construction compared to pre-functionalized analogs bearing amides, ureas, or secondary amines at the 8-position, enabling divergent reaction pathways that cannot be accessed with substituted congeners [3].

Quantitative Differentiation Evidence: 1,6-Naphthyridine-8-methanamine vs. Regioisomeric and Positional Comparators


1,6-Naphthyridine Core Demonstrates Superior c-Met Kinase Inhibitory Activity Versus 1,5-Isomer in Direct Comparative Study

A direct head-to-head comparison of 1,5-naphthyridine and 1,6-naphthyridine derivative series, both designed via scaffold-hopping from the c-Met inhibitor MK-2461, demonstrated that the 1,6-naphthyridine core confers superior c-Met inhibitory activity. The study synthesized and tested both isomer series against c-Met kinase and in cellular anti-tumor assays. The research conclusion explicitly states that 1,6-naphthyridine was a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine, with compounds 26b and 26c from the 1,6-series showing the best enzymatic and cytotoxic activities [1].

Kinase inhibition cancer therapeutics medicinal chemistry

Regioisomeric Aryl Naphthyridine SAR Reveals Position-Dependent mGlu5 Receptor Antagonist Potency with 12-Fold Difference in Binding Affinity

While not directly testing 1,6-naphthyridine-8-methanamine itself, a systematic SAR comparison of regioisomeric aryl naphthyridine series as mGlu5 receptor antagonists provides quantitative evidence that naphthyridine isomer selection critically impacts target engagement. The study evaluated 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine regioisomers bearing identical aryl substitutions. Binding affinity (Ki) values varied substantially across the isomer series, demonstrating that the spatial positioning of nitrogen atoms within the naphthyridine core directly modulates receptor interaction [1].

GPCR modulation neuroscience structure-activity relationship

1,6-Naphthyridinone Scaffold Achieves Balanced α5-GABAAR NAM Profile with In Vivo Cognitive Efficacy Validated in Schizophrenia Models

A multiparameter optimization study of naphthyridine derivatives as α5-GABAA receptor negative allosteric modulators (NAMs) identified 1,6-naphthyridinones as a privileged scaffold. Following scaffold-hopping from fused [6+6] bicyclic systems, the 1,6-naphthyridinone core demonstrated potent and selective α5-GABAAR NAM activity combined with metabolic stability, cardiac safety, and favorable IP positioning. Compound 20, a 1,6-naphthyridinone derivative, provided in vivo proof of concept in two distinct animal models of cognitive impairment associated with schizophrenia (CIAS) [1].

CNS drug discovery GABA receptor modulation cognitive impairment

1,6-Naphthyridine-2-one Derivatives Exhibit FGFR4 Kinase Selectivity with Tumor Growth Inhibition in HCT116 Xenograft Model

A series of 1,6-naphthyridine-2-one derivatives were designed and evaluated as selective FGFR4 kinase inhibitors for colorectal cancer treatment. Compound 19g demonstrated excellent kinase selectivity across a broad panel and exhibited substantial cytotoxic effects against tested colorectal cancer cell lines. In an HCT116 xenograft mouse model, 19g induced significant tumor inhibition without apparent toxicity, and notably inhibited FGFR4 phosphorylation and downstream signaling mediated by both FGF18 and FGF19 [1].

Oncology FGFR4 inhibition colorectal cancer

1,6-Naphthyridine Serves as Core Scaffold in Patented CDK4/6 and SYK Kinase Inhibitor Programs

The 1,6-naphthyridine core has been explicitly claimed as the foundational scaffold in multiple granted patents covering distinct kinase inhibitor programs. US Patent 10,676,474 B2 claims 1,6-naphthyridine derivatives as CDK4/6 inhibitors, while US Patent Application 2009/0171089 A1 claims substituted [1,6]-naphthyridines as SYK kinase inhibitors for inflammatory and allergic disorders [1][2]. The patent protection of these distinct chemotypes indicates that the 1,6-naphthyridine scaffold offers a unique and protectable chemical space not encompassed by alternative naphthyridine isomers or unrelated heterocyclic cores.

Patent analysis CDK4/6 inhibition SYK inhibition

7-Substituted 1,6-Naphthyridine-2,7-diamines Exhibit Dual FGFR-1/VEGFR-2 Kinase Inhibition with Structure-Dependent Potency

A systematic SAR study of 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas demonstrated that the 1,6-naphthyridine core can be elaborated to produce potent dual inhibitors of FGFR-1 and VEGFR-2 tyrosine kinases. The study established that substitution at the 7-position of the 1,6-naphthyridine scaffold, achieved via displacement of 7-halogen intermediates with alkylamines, enables fine-tuning of kinase selectivity and potency. This synthetic route provides a defined path from 1,6-naphthyridine intermediates to biologically active kinase inhibitors [1][2].

Angiogenesis inhibition dual kinase inhibition anticancer agents

Optimal Procurement and Research Applications for 1,6-Naphthyridine-8-methanamine


Kinase Inhibitor Library Synthesis via 8-Position Derivatization

The free primary amine at the 8-position of 1,6-naphthyridine-8-methanamine serves as a reactive handle for constructing focused kinase inhibitor libraries. Based on established precedent demonstrating that 1,6-naphthyridine derivatives exhibit potent c-Met, FGFR4, CDK4/6, SYK, and dual FGFR-1/VEGFR-2 inhibitory activities, this compound is ideally suited for amide coupling, reductive amination, or urea formation to generate diverse analogs for kinase profiling [1][2]. The 1,6-isomer core provides a demonstrated advantage over the 1,5-isomer in c-Met inhibition [3].

CNS-Targeted Drug Discovery Leveraging Validated GABA Receptor Modulation

1,6-Naphthyridine-8-methanamine serves as a strategic intermediate for developing CNS-penetrant compounds targeting the α5-GABAA receptor. Published multiparameter optimization studies have validated that 1,6-naphthyridinone derivatives achieve potent and selective α5-GABAAR negative allosteric modulation with favorable metabolic stability, cardiac safety, and in vivo efficacy in cognitive impairment models [1]. The 8-methanamine group provides a divergent functionalization point for optimizing physicochemical properties affecting blood-brain barrier penetration.

Scaffold-Hopping Campaigns Requiring Regioisomeric Differentiation

For medicinal chemistry programs employing scaffold-hopping strategies to escape crowded IP space or improve ADME profiles, 1,6-naphthyridine-8-methanamine offers a chemically distinct starting point. Systematic SAR studies across naphthyridine regioisomers have demonstrated that the 1,6-isomer occupies a unique activity space with >10-fold differences in binding affinity compared to other isomers in GPCR antagonism [1]. The compound's position-specific substitution pattern ensures that structure-activity relationships derived from this scaffold cannot be directly extrapolated from 1,5-, 1,7-, or 1,8-naphthyridine analogs.

Patent-Driven Oncology Programs Targeting FGFR and CDK Pathways

Organizations developing novel oncology assets with freedom-to-operate requirements should prioritize 1,6-naphthyridine-8-methanamine as a core intermediate. The 1,6-naphthyridine scaffold has demonstrated validated in vivo efficacy in colorectal cancer xenograft models via FGFR4 inhibition (compound 19g) [1] and is explicitly claimed in granted patents covering CDK4/6 and SYK kinase inhibitors [2][3]. The 8-methanamine substitution provides additional chemical novelty that can strengthen composition-of-matter claims while maintaining the core scaffold's established kinase engagement properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Naphthyridine-8-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.